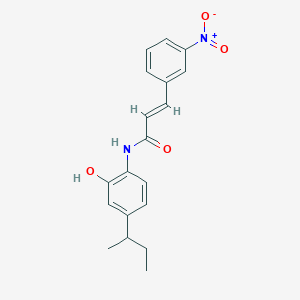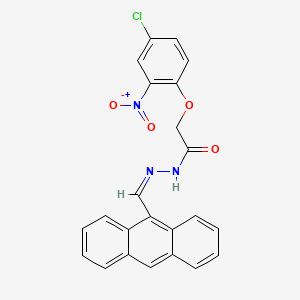
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community in recent years. This compound is widely used in various scientific research applications due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is widely used in scientific research applications such as drug discovery, enzyme inhibition studies, and protein-protein interaction studies. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as tyrosinase, cholinesterase, and α-glucosidase. Furthermore, it has also been shown to exhibit significant binding affinity towards various proteins such as human serum albumin and bovine serum albumin.
Wirkmechanismus
The mechanism of action of N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide involves the inhibition of enzymes and the modulation of protein-protein interactions. This compound binds to the active site of enzymes and prevents their catalytic activity. Furthermore, it also binds to specific regions of proteins and modulates their interactions with other proteins, thereby affecting various cellular processes.
Biochemical and Physiological Effects:
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which helps in preventing oxidative damage to cells. Furthermore, it has also been shown to exhibit anti-inflammatory activity, which helps in reducing inflammation in various tissues. Additionally, this compound has also been shown to exhibit neuroprotective activity, which helps in preventing neuronal damage in various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potent inhibitory activity against various enzymes, which makes it an excellent tool for enzyme inhibition studies. Furthermore, its ability to modulate protein-protein interactions makes it an excellent tool for studying various cellular processes. However, one of the major limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide. One of the major future directions is the development of more efficient synthesis methods for this compound. Furthermore, the identification of new enzymes and proteins that can be targeted by this compound can lead to the discovery of new therapeutic agents for various diseases. Additionally, the development of more water-soluble derivatives of this compound can lead to its use in a wider range of experiments.
Conclusion:
In conclusion, N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and mechanism of action. This compound has several scientific research applications, and its biochemical and physiological effects make it an excellent tool for studying various cellular processes. Furthermore, the identification of new enzymes and proteins that can be targeted by this compound can lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide involves the condensation of 4-sec-butyl-2-hydroxyaniline and 3-nitrocinnamic acid in the presence of a suitable catalyst. This reaction results in the formation of a yellow crystalline compound, which is then purified using various techniques such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
(E)-N-(4-butan-2-yl-2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-13(2)15-8-9-17(18(22)12-15)20-19(23)10-7-14-5-4-6-16(11-14)21(24)25/h4-13,22H,3H2,1-2H3,(H,20,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJCWCKBQCXVJY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dimethoxybenzylidene)acetohydrazide](/img/structure/B5907602.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)

![1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)
![4-{[3-(ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5907631.png)

![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)


![2-(2-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5907665.png)
![3-({4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907668.png)
![2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5907684.png)